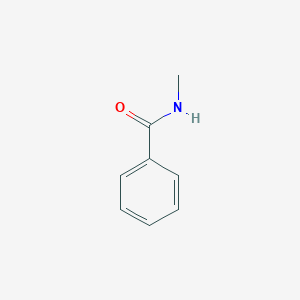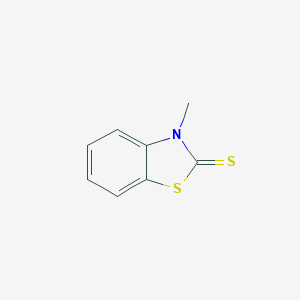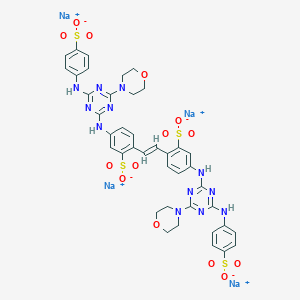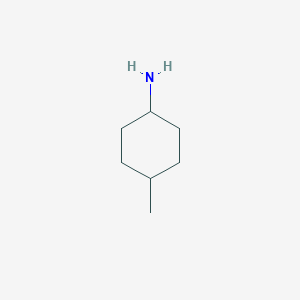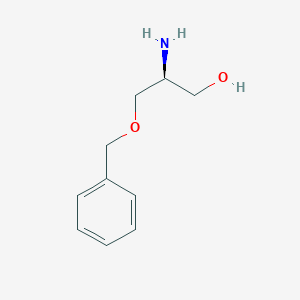
6-Nitroquinoline
Overview
Description
6-Nitroquinoline is an organic compound with the molecular formula C9H6N2O2. It is a derivative of quinoline, where a nitro group is substituted at the sixth position of the quinoline ring. This compound is known for its applications in various fields, including medicinal chemistry, organic synthesis, and material science .
Mechanism of Action
- In the context of biofilm infections, 6-Nitroquinoline chelates these metal ions from the biofilm matrix, disrupting the biofilm structure and allowing immune system access to the infection site .
- This compound’s antibacterial activity may stem from its metal ion complexation. By chelating Fe²⁺ and Zn²⁺ ions, it disrupts the biofilm matrix, reducing biofilm density and enhancing immune system access to the infection .
- Additionally, this compound inhibits type 2 methionine aminopeptidase (MetAP2) protein, which is involved in angiogenesis. This dual mechanism suggests potential antitumor activity .
Target of Action
Mode of Action
Pharmacokinetics
Result of Action
Biochemical Analysis
Cellular Effects
Nitroquinoline derivatives have been shown to induce cellular changes in some studies
Molecular Mechanism
It is known that nitroquinoline derivatives can undergo enzymatic reduction, which may lead to the formation of reactive oxygen species
Dosage Effects in Animal Models
Nitroquinoline derivatives have been used in animal models of cancer, suggesting potential dose-dependent effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Nitroquinoline can be synthesized through several methods. One common approach involves the nitration of quinoline. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the sixth position of the quinoline ring .
Another method involves the use of transition metal-catalyzed reactions. For example, copper-catalyzed nitration using copper salts and a suitable ligand can be employed to achieve the desired product. This method is advantageous due to its mild reaction conditions and high selectivity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-Nitroquinoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Cyanide ions, dimethyl sulfoxide as solvent.
Addition: Nucleophiles such as azomethine ylides, Mannich bases
Major Products
Reduction: 6-Aminoquinoline.
Substitution: 6-Cyanoquinoline.
Addition: Pyrroloquinoline derivatives
Scientific Research Applications
6-Nitroquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.
Organic Synthesis: The compound serves as a building block for the synthesis of complex heterocyclic structures used in drug discovery and development.
Material Science: It is employed in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
8-Nitroquinoline: Similar to 6-nitroquinoline but with the nitro group at the eighth position.
5-Nitroisoquinoline: An isoquinoline derivative with a nitro group at the fifth position.
6-Methylquinoline: A quinoline derivative with a methyl group at the sixth position.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other nitroquinoline derivatives. Its position-specific reactivity makes it a valuable intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals .
Properties
IUPAC Name |
6-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-11(13)8-3-4-9-7(6-8)2-1-5-10-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHPLBXIVNQFBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)[N+](=O)[O-])N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1020984 | |
| Record name | 6-Nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder; [Aldrich MSDS] | |
| Record name | 6-Nitroquinoline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9676 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.000138 [mmHg] | |
| Record name | 6-Nitroquinoline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9676 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
613-50-3 | |
| Record name | 6-Nitroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=613-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Nitroquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Nitroquinoline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4141 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-nitroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.407 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-NITROQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7033583N3J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 6-Nitroquinoline?
A1: The molecular formula of this compound is C9H6N2O2, and its molecular weight is 174.16 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: this compound can be characterized using various spectroscopic techniques. These include:* NMR Spectroscopy: 1H NMR and 13C NMR provide information about the hydrogen and carbon environments within the molecule, respectively. [] * IR Spectroscopy: IR spectroscopy helps identify functional groups present in the compound, such as nitro (NO2) and aromatic C=C bonds. [, , ]* Mass Spectrometry: Techniques like FAB-MS are useful in determining the molecular weight and fragmentation patterns of the compound. []
Q3: How does this compound behave in nucleophilic aromatic substitution reactions?
A4: The nitro group in this compound activates the molecule towards nucleophilic aromatic substitution of hydrogen (SNArH). This reactivity is particularly pronounced at the 5-position of the quinoline ring. [, ]
Q4: Can you provide an example of SNArH reaction with this compound?
A5: this compound reacts with potassium cyanide in DMSO, with or without methyl cyanoacetate, to yield 6-hydroxyquinoline-5-carbonitrile and 6,6′-azoquinoline-5,5′-dicarbonitrile as main products. This reaction proceeds through a Meisenheimer complex intermediate. []
Q5: How can this compound be used as a starting material for the synthesis of other heterocycles?
A6: this compound can be used as a building block for various heterocyclic systems:* Fused Carbazoles: Reaction with aryl Grignard reagents, followed by palladium-catalyzed oxidative coupling or Cadogan cyclization, can yield tetracyclic fused carbazoles. [] * Pyrazolo[3,4-f]quinolines: Cyclocondensation with aromatic hydrazones under basic conditions can lead to the formation of pyrazolo[3,4-f]quinolines. [, ] * [1,2,4]Triazino[6,5-f]quinolines: Depending on the reaction conditions and substituents on the hydrazone, the reaction can also yield [, , ]triazino[6,5-f]quinolines. [, ]* Pyrido[3,2-f]quinazolin-1(2H)-ones: Reaction with potassium cyanide and primary nitroalkanes leads to the formation of these compounds, involving a reduction of the nitro group and substitution of the 5-hydrogen. []
Q6: Can this compound be reduced?
A7: Yes, this compound can be reduced:* To 6-Aminoquinoline: This can be achieved using enzymatic reduction under hypoxic conditions with enzymes like NADPH:cytochrome P450 reductase or xanthine/xanthine oxidase. [, ]* To 6,6′-Azo-5,5′-diquinolyl: Reduction with phosphine under specific conditions yields this compound along with 6,6′-azoxyquinoline. []
Q7: What is the known biological activity of this compound?
A8: this compound has been investigated for potential applications in various fields, including:* Hypoxia Detection: Its ability to undergo hypoxia-selective enzymatic reduction to fluorescent products makes it a potential probe for detecting hypoxic regions in tumors. [, ] * Antiparasitic Activity: While not as potent as the control drug nifurtimox, some 4-alkylamino-6-nitroquinoline derivatives, synthesized from a this compound precursor, showed activity against Trypanosoma cruzi epimastigotes. []
Q8: Are there any known toxicity concerns associated with this compound?
A10: While specific toxicity data for this compound might be limited, it's important to note that nitroaromatic compounds are generally considered potentially genotoxic and carcinogenic. This is due to their ability to form reactive intermediates upon metabolic reduction. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


